(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride
Description
(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride (CAS: 2097947-56-1) is a quinuclidine-derived compound with a molecular formula of C₁₂H₁₆ClNOS and a molecular weight of 257.78 g/mol . It features a thiophene-2-yl group linked to a quinuclidin-3-yl methanone scaffold, with a hydrochloride salt enhancing its stability. Its purity is specified as ≥95%, though key physicochemical properties (e.g., melting point, solubility) remain unreported in publicly accessible sources.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(thiophen-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-7-15-11)10-8-13-5-3-9(10)4-6-13;/h1-2,7,9-10H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXTASRTWQVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a quinuclidine moiety and a thiophene ring, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features a quinuclidine ring, known for its presence in various pharmacologically active substances, and a thiophene ring, which is often associated with diverse biological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, potentially influencing cholinergic pathways due to the quinuclidine structure.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits activity against various cell lines. Key findings include:
- Anticholinergic Activity : The compound has been shown to inhibit acetylcholine receptors, suggesting potential use in treating conditions characterized by excessive cholinergic activity.
- Cytotoxic Effects : Studies indicate that the compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Initial findings include:
- Neuroprotective Effects : Animal studies have suggested that the compound may protect against neurodegenerative processes, potentially offering therapeutic avenues for diseases like Alzheimer's.
- Behavioral Studies : Behavioral assays in rodents indicate that the compound may influence locomotor activity and anxiety-related behaviors, warranting further exploration into its effects on the central nervous system.
Case Studies
Several case studies have been conducted to investigate the therapeutic potential of this compound:
-
Case Study 1: Neuroprotective Effects
- Objective : To assess the neuroprotective effects of the compound in a mouse model of Alzheimer's disease.
- Findings : Mice treated with the compound showed reduced amyloid plaque formation and improved cognitive function compared to controls.
-
Case Study 2: Anticancer Activity
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited significant dose-dependent cytotoxicity, leading to increased apoptosis markers in treated cells.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages and potential limitations:
| Compound Name | Mechanism of Action | Notable Activities |
|---|---|---|
| Compound A | Cholinergic Modulator | Antidepressant effects |
| Compound B | Enzyme Inhibitor | Antimicrobial properties |
| This compound | Cholinergic inhibition & apoptosis induction | Neuroprotective & anticancer |
Scientific Research Applications
Anticancer Activity
One of the primary applications of (Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride is in the development of anticancer agents. Research has indicated that derivatives of quinuclidine can inhibit specific kinases that are overexpressed in various cancers. For instance, maternal embryonic leucine zipper kinase (MELK) has been identified as a target for cancer therapy, where compounds similar to quinuclidine derivatives have shown efficacy in inhibiting cancer cell growth through selective kinase inhibition .
Neurological Disorders
The quinuclidine structure is known for its ability to modulate neurotransmitter systems, making it a candidate for treating neurological disorders. Studies have demonstrated that quinuclidine derivatives can act on cholinergic receptors, which are crucial in conditions like Alzheimer's disease. The potential neuroprotective effects of these compounds suggest their use in developing treatments aimed at enhancing cognitive function or slowing neurodegeneration .
Catalytic Applications
Quinuclidine derivatives, including this compound, have shown promise as catalysts in asymmetric synthesis. The unique electronic properties of the quinuclidine nitrogen allow for enhanced reactivity in nucleophilic substitution reactions. This has been exploited to develop methodologies for synthesizing chiral compounds with high enantioselectivity .
Polymer Chemistry
In material science, the incorporation of thiophene moieties into polymer structures has been explored to enhance electrical conductivity and thermal stability. Compounds like this compound can serve as building blocks for synthesizing conductive polymers used in organic electronics and photovoltaic devices .
Summary of Research Findings
Case Study: Inhibition of MELK
A study focusing on the inhibition of MELK by quinuclidine derivatives demonstrated that specific structural modifications could significantly enhance inhibitory potency against cancer cell lines, particularly those resistant to conventional therapies. The research highlighted the importance of structural diversity in optimizing therapeutic efficacy and minimizing off-target effects, showcasing the potential of this compound as a lead compound for further development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison with structurally related compounds:
Quinuclidin-3-yldi(thiophen-2-yl)methanol Hydrochloride (CAS 57734-76-6)
- Structure: Replaces the methanone group with a methanol moiety and adds a second thiophen-2-yl substituent.
- The methanol group introduces hydrogen-bonding capacity, which could affect crystallinity or stability .
Diphenyl(quinuclidin-3-yl)methanol Hydrochloride (CAS 10447-38-8)
- Structure: Substitutes both thiophene rings with phenyl groups and retains the methanol moiety.
- Implications : The phenyl groups increase hydrophobicity and may reduce metabolic degradation rates compared to thiophene-containing analogs. This structural variation is common in neuropharmacological agents targeting cholinergic or opioid receptors .
Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)
- Structure : Shares the thiophen-2-yl group but incorporates a fentanyl backbone.
- Implications: While pharmacologically distinct (opioid activity), the thiophene moiety highlights its role in modulating receptor interactions.
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (Quinuclidin-3-yl)(thiophen-2-yl)methanone HCl | 2097947-56-1 | C₁₂H₁₆ClNOS | 257.78 | Methanone, single thiophene |
| Quinuclidin-3-yldi(thiophen-2-yl)methanol HCl | 57734-76-6 | C₁₅H₁₈ClNOS₂ | 328.89 | Methanol, dual thiophene |
| Diphenyl(quinuclidin-3-yl)methanol HCl | 10447-38-8 | C₁₉H₂₂ClNO | 315.84 | Methanol, dual phenyl |
| Thiophene Fentanyl HCl | 2306823-39-0 | C₂₄H₂₆ClN₂OS | 432.99 | Fentanyl backbone, thiophene |
Research Findings and Implications
- Structural Trends: Methanone-to-methanol substitutions (e.g., in CAS 57734-76-6) may reduce electrophilicity, impacting reactivity in synthetic pathways .
- Hazard Considerations : Analogous compounds like Thiophene Fentanyl HCl lack comprehensive toxicological profiles, emphasizing the need for caution in handling and further safety studies .
Notes
- The target compound’s discontinued status may reflect challenges in synthesis, stability, or regulatory compliance.
- Structural analogs from the quinuclidine family (e.g., CAS 10447-38-8) demonstrate the scaffold’s versatility in medicinal chemistry but require rigorous characterization to address safety and efficacy gaps .
- Cross-referencing with crystallography tools like SHELXL (used in structural refinement) could enhance understanding of these compounds’ conformational dynamics .
Preparation Methods
Preparation of Thiophen-2-yl Methanone Intermediate
The ketone intermediate, thiophen-2-yl methanone, can be synthesized by:
Friedel-Crafts Acylation : Thiophene undergoes Friedel-Crafts acylation using an acid chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the methanone group at the 2-position of the thiophene ring.
This method is well-established for aromatic ketone synthesis and provides a high yield of the desired ketone intermediate.
Specific Experimental Procedures and Conditions
While direct literature specifically on this compound is limited, analogous compounds and related methodologies provide insight into effective preparation protocols:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Thiophene + Acyl chloride + AlCl3 | Friedel-Crafts acylation to form thiophen-2-yl methanone | High yield, standard procedure |
| 2 | Thiophen-2-yl methanone + Quinuclidin-3-yl amine | Nucleophilic substitution or addition under reflux in dry solvent (e.g., methanol, chloroform) | Controlled temperature (50-80 °C), inert atmosphere recommended |
| 3 | Product + HCl (anhydrous or aqueous) | Formation of hydrochloride salt by acidification | Crystalline hydrochloride salt, improved stability |
Supporting Research Findings and Data
Structural and Crystallographic Data : Related thiophen-2-yl containing compounds have been characterized by X-ray crystallography, confirming the planar orientation of the thiophene ring relative to adjacent moieties and the formation of stable crystalline salts with hydrochloride.
Purification Techniques : Recrystallization from solvents such as chloroform or dimethyl sulfoxide is effective in obtaining pure hydrochloride salts with good yields and high purity.
Reaction Monitoring : The progress of the nucleophilic substitution can be monitored by TLC, and the purity of the final hydrochloride salt can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Comments |
|---|---|---|---|
| Friedel-Crafts Acylation | Thiophene, Acyl chloride, AlCl3 | Room temperature to reflux | Forms thiophen-2-yl methanone intermediate |
| Nucleophilic Substitution | Thiophen-2-yl methanone, Quinuclidin-3-yl amine | 50-80 °C, dry solvent, inert atmosphere | Forms (Quinuclidin-3-yl)(thiophen-2-yl)methanone |
| Hydrochloride Salt Formation | Free base, HCl (anhydrous or aqueous) | Ambient temperature | Improves solubility and stability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride?
- Methodology :
- Acylation : React quinuclidin-3-amine derivatives with thiophene-2-carbonyl chloride under anhydrous conditions. Use catalysts like SnCl₄ (stannic chloride) for improved yield, as seen in analogous syntheses of thiophenyl methanones .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the hydrochloride salt.
- Key Considerations : Monitor reaction progress via TLC and ensure inert atmosphere (N₂/Ar) to prevent oxidation of thiophene moieties.
Q. What safety protocols are critical for handling and storing this compound?
- Handling :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust/aerosols .
- Prevent dispersion of dust via local exhaust ventilation .
- Storage :
- Store in tightly sealed containers under inert gas (N₂), away from moisture and oxidizers .
- Maintain temperature at 2–8°C in a dark, dry environment to minimize degradation .
Q. Which spectroscopic techniques are optimal for structural characterization?
- 1H/13C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for thiophene) and quinuclidine signals (δ 1.5–3.5 ppm) to confirm connectivity .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Resolve twinning or high-resolution data by adjusting parameters like HKLF5 .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?
- Methodology :
- SHELX Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For disordered regions (e.g., quinuclidine ring), apply restraints (DFIX, SIMU) .
- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution. Validate with R-factor convergence (R1 < 5%).
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry.
Q. What strategies are effective for impurity profiling in synthesized batches?
- Analytical Methods :
- HPLC-UV/MS : Use C18 columns (5 µm, 250 mm × 4.6 mm) with mobile phase (acetonitrile:0.1% TFA in H₂O). Detect impurities at λ = 254 nm .
- Reference Standards : Compare retention times with known impurities (e.g., desethylamiodarone derivatives) .
- Common Impurities :
| Impurity Name | CAS Number | Source |
|---|---|---|
| Desethylamiodarone Hydrochloride | 96027-74-6 | |
| Esketamine Impurity C | 90717-17-2 |
Q. How can computational methods predict reactivity under varying experimental conditions?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess stability of the thiophene-quinuclidine bond. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- MD Simulations : Model solvation effects (e.g., in DMSO or water) using GROMACS. Predict degradation pathways under acidic/alkaline conditions .
- Reaction Optimization : Use DoE (Design of Experiments) to vary parameters (temperature, catalyst loading) and predict yield via response surface modeling.
Key Notes
- Avoid Commercial Sources : Prioritize synthesis over procurement; TCI America’s SDS guidelines are critical for lab-scale safety.
- Data Reproducibility : Validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC). Cross-reference crystallographic data with CCDC entries.
- Ethical Compliance : Ensure all biological studies (if applicable) follow institutional guidelines for in vitro use, as per pharmacopeial standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
